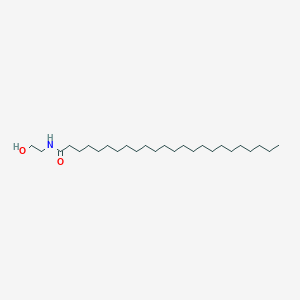

N-(2-Hydroxyethyl)tetracosanamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'éthanolamide de lignocéroyle peut être synthétisé par réaction de l'acide lignocérique avec l'éthanolamine. La réaction implique généralement l'activation du groupe carboxyle de l'acide lignocérique, suivie d'une attaque nucléophile par l'éthanolamine pour former la liaison amide . Les conditions de réaction comprennent souvent l'utilisation d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter la réaction.

Méthodes de production industrielle : La production industrielle de l'éthanolamide de lignocéroyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessiterait une optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : L'éthanolamide de lignocéroyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe amide en une amine ou d'autres formes réduites.

Substitution : Le groupe hydroxyle dans l'éthanolamine peut participer à des réactions de substitution pour former différents dérivés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Acides carboxyliques ou cétones.

Réduction : Amines ou alcools.

Substitution : Divers dérivés d'éthanolamide substitués.

Applications De Recherche Scientifique

L'éthanolamide de lignocéroyle a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des N-acyléthanolamines grasses et leurs interactions avec d'autres molécules.

Biologie : La recherche sur l'éthanolamide de lignocéroyle aide à comprendre son rôle dans le système endocannabinoïde et ses effets sur les processus cellulaires.

Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et neuroprotectrices.

5. Mécanisme d'action

Le mécanisme d'action de l'éthanolamide de lignocéroyle implique son interaction avec le système endocannabinoïde. Il se lie aux récepteurs cannabinoïdes, en particulier aux récepteurs CB1 et CB2, influençant divers processus physiologiques tels que la modulation de la douleur, la régulation de l'appétit et la réponse immunitaire . Le composé peut également interagir avec d'autres cibles moléculaires et voies, notamment celles impliquées dans le métabolisme des lipides et la transduction du signal .

Composés similaires :

Éthanolamide d'oléoyle : Un autre membre de la famille des N-acyléthanolamines grasses, connu pour son rôle dans la régulation de l'appétit et l'équilibre énergétique.

Éthanolamide de palmitoyle : Connu pour ses propriétés anti-inflammatoires et analgésiques.

Éthanolamide de stéaroyle : Étudié pour ses effets sur le métabolisme des lipides et la signalisation cellulaire.

Unicité de l'éthanolamide de lignocéroyle : L'éthanolamide de lignocéroyle est unique en raison de sa structure à longue chaîne et de ses interactions spécifiques avec le système endocannabinoïde. Sa présence dans le liquide céphalorachidien et ses effets neuroprotecteurs potentiels le distinguent des autres composés similaires .

Mécanisme D'action

The mechanism of action of lignoceroyl ethanolamide involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors, particularly CB1 and CB2 receptors, influencing various physiological processes such as pain modulation, appetite regulation, and immune response . The compound may also interact with other molecular targets and pathways, including those involved in lipid metabolism and signal transduction .

Comparaison Avec Des Composés Similaires

Oleoyl Ethanolamide: Another member of the fatty N-acyl ethanolamine family, known for its role in appetite regulation and energy balance.

Palmitoyl Ethanolamide: Known for its anti-inflammatory and analgesic properties.

Stearoyl Ethanolamide: Studied for its effects on lipid metabolism and cellular signaling.

Uniqueness of Lignoceroyl Ethanolamide: Lignoceroyl ethanolamide is unique due to its long-chain structure and specific interactions with the endocannabinoid system. Its presence in cerebrospinal fluid and potential neuroprotective effects distinguish it from other similar compounds .

Activité Biologique

N-(2-Hydroxyethyl)tetracosanamide, also known as lignoceroyl ethanolamide, is a long-chain fatty acyl ethanolamine that has garnered attention for its potential biological activities. This compound is characterized by its structure, which includes a long hydrophobic tetracosanoyl chain and a hydroxyethyl group. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C26H53NO2

- Molecular Weight : 409.73 g/mol

- CAS Number : 10015-68-6

This compound is believed to exert its biological effects through several mechanisms:

- Endocannabinoid System Modulation : It may interact with cannabinoid receptors, influencing pain perception and inflammation.

- Neuroprotective Effects : Similar compounds have shown potential in protecting neural cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : Preliminary studies suggest that it can modulate inflammatory pathways, potentially reducing chronic inflammation.

Biological Activity Overview

In Vitro Studies

A study conducted on human neuronal cell lines demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were exposed to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent in neurological disorders.

In Vivo Studies

Research involving animal models has shown that administration of this compound resulted in a marked decrease in pain responses during inflammatory conditions. The compound was effective in reducing hyperalgesia in rats subjected to formalin-induced pain, indicating its analgesic properties.

Case Studies

- Neuroprotection in Rodent Models : In a study investigating neuroprotective agents for Alzheimer's disease, this compound was administered to rodent models exhibiting neurodegeneration. The results indicated a significant improvement in cognitive functions and a reduction in amyloid-beta plaque formation.

- Chronic Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Participants reported a notable decrease in pain levels and improved quality of life over a 12-week treatment period.

Safety and Toxicology

Toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Studies report no significant adverse effects during both acute and chronic exposure scenarios. However, further investigations are warranted to fully understand its long-term safety profile.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h28H,2-25H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPVEPFLQVCCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560546 | |

| Record name | N-(2-Hydroxyethyl)tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10015-68-6 | |

| Record name | N-(2-Hydroxyethyl)tetracosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.